

Technical Guide: Comspan® Composite Luting Cement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Comspan*

Cat. No.: *B1166857*

[Get Quote](#)

Audience: Materials Scientists, Dental Researchers, and Formulation Chemists

Disclaimer: This document provides a technical overview of **Comspan®**, a dental luting cement. It is not a pharmaceutical agent and is not intended for use in drug development. The information is compiled from publicly available product descriptions and scientific literature on its core components.

Introduction

Comspan® is a self-curing composite resin cement developed and manufactured by Dentsply Sirona.^{[1][2]} It is primarily used in dentistry for the adhesive cementation of cast metal resin-bonded retainers, commonly known as Maryland bridges.^[3] The material is a two-paste system that, when mixed, initiates a self-curing polymerization reaction.^{[2][3]} Its formulation is based on bisphenol A-glycidyl methacrylate (Bis-GMA), a foundational monomer in restorative dental materials.^{[1][4][5]}

Physical and Chemical Characteristics

Comspan® is characterized as a fine, low-viscosity, particled Bis-GMA composite.^{[1][4][5]} Its key properties are high strength, low solubility, and strong adhesion to appropriately prepared enamel and metal surfaces.^{[1][4][5]}

Core Composition

The primary chemical component of **Comspan®** is Bis-GMA, a high molecular weight monomer known for providing excellent mechanical properties to dental composites.^{[6][7]} Due to the high viscosity of Bis-GMA, it is typically blended with lower viscosity diluent monomers to achieve a workable consistency.^[6] While the exact proprietary formulation of **Comspan®** is not public, a typical Bis-GMA based dental cement includes:

- Monomer Matrix: Primarily Bis-GMA, which forms a cross-linked polymer network upon curing.^[7] This network is responsible for the material's strength and stability.
- Filler Particles: Inorganic filler particles, such as aluminosilicates or quartz, are incorporated into the resin matrix to enhance mechanical properties like compressive strength and wear resistance.
- Initiator/Activator System: As a self-curing cement, **Comspan®** contains components in its two pastes that, when mixed, generate free radicals and initiate the polymerization of the methacrylate groups in the Bis-GMA resin.^[6]

Quantitative Properties

The following table summarizes the key reported characteristics of **Comspan®** and its core Bis-GMA component.

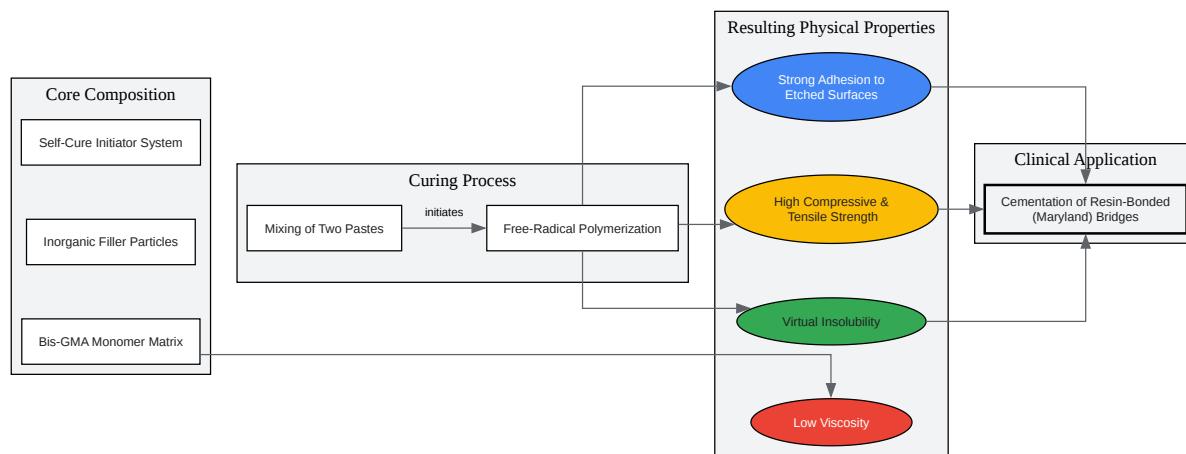
Property	Description	Significance in Application
Formulation	Fine, low viscosity, particled Bis-GMA formulation. [1] [4] [5]	Allows for easy mixing and application, ensuring a thin, uniform layer for cementing restorations.
Curing Mechanism	Self-curing two-paste system. [2] [3]	Polymerization begins upon mixing the base and catalyst pastes, providing a controlled working time without a curing light.
Compressive Strength	Described as "very high". [1] [4] [5]	Enables the cement to withstand the occlusal (biting) forces exerted on the dental restoration.
Tensile Strength	Described as "very high". [1] [4] [5]	Resists forces that would pull the restoration away from the tooth structure.
Solubility	Described as "virtually insoluble". [1] [4] [5]	Ensures the long-term stability and integrity of the cement margin when exposed to oral fluids, preventing washout.
Adhesion	Adheres to etched metals and specially prepared (acid-etched) enamel surfaces. [1] [3] [4] [5]	Provides a strong, durable bond between the dental prosthesis and the tooth, which is critical for clinical success.
Polymerization Shrinkage	Bis-GMA resins are known to have lower polymerization shrinkage compared to earlier, smaller monomers like methyl methacrylate. [6]	Minimizes stress at the restoration-tooth interface, reducing the risk of marginal gaps and secondary caries.

Methodologies for Property Evaluation

Detailed experimental protocols for **Comspan®** are proprietary to the manufacturer. However, the evaluation of its key properties would follow standardized testing methods for dental materials, such as those outlined by the International Organization for Standardization (ISO) or the American Dental Association (ADA).

Mechanical Strength Testing

- Compressive and Tensile Strength (e.g., ISO 9917):
 - Sample Preparation: The two pastes of the cement are mixed according to the manufacturer's instructions. The mixed cement is then packed into cylindrical (for compressive strength) or dumbbell-shaped (for tensile strength) molds.
 - Curing: The samples are allowed to self-cure for a specified period at 37°C to simulate oral conditions.
 - Testing: The cured specimens are placed in a universal testing machine. For compressive strength, a force is applied to the flat ends of the cylinder until fracture. For tensile strength, the dumbbell-shaped specimen is pulled apart until it breaks. The force at fracture is recorded and used to calculate the strength in megapascals (MPa).


Solubility Testing (e.g., ISO 4049)

- Sample Preparation: Disc-shaped specimens of the cured cement are prepared.
- Initial Measurement: The initial mass of the dried specimens is accurately measured.
- Immersion: The discs are immersed in distilled water or an appropriate solvent for a specified period (e.g., 7 days) at 37°C.
- Final Measurement: After immersion, the specimens are removed, dried to a constant mass, and weighed again.
- Calculation: The loss of mass is calculated and expressed as a percentage of the original mass, indicating the material's solubility.

Visualization of Material Relationships

As **Comspan®** is a material and not a biological agent, it does not have signaling pathways.

The following diagram illustrates the relationship between its composition, properties, and clinical application.

[Click to download full resolution via product page](#)

Composition-Property-Application workflow for **Comspan®**.

Safety and Handling

For detailed safety and handling information, users must refer to the Safety Data Sheet (SDS) provided by the manufacturer, Dentsply Sirona. The SDS contains crucial information regarding hazardous components, handling precautions, personal protective equipment, and emergency procedures. Generally, materials containing methacrylate monomers require handling with protective gloves and eyewear to prevent skin sensitization and irritation.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dentsply Sirona - Comspan [dentalcity.com]
- 2. Comspan: Shop online | Dentsply Sirona USA [dentsplysirona.com]
- 3. sowingo.com [sowingo.com]
- 4. amtouch.com [amtouch.com]
- 5. Permanent Dental Cement: Discover now! | Dentsply Sirona USA USA [dentsplysirona.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Bis-GMA - Wikipedia [en.wikipedia.org]
- 8. midwestdental.com [midwestdental.com]
- To cite this document: BenchChem. [Technical Guide: Comspan® Composite Luting Cement]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1166857#physical-and-chemical-characteristics-of-comspan>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com